molecular formula C9H10N2O5 B1586824 4,5-Dimethoxy-2-nitrobenzamide CAS No. 4959-60-8

4,5-Dimethoxy-2-nitrobenzamide

Cat. No.: B1586824
CAS No.: 4959-60-8
M. Wt: 226.19 g/mol
InChI Key: KSBGGQRDBYVDSC-UHFFFAOYSA-N
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Description

4,5-Dimethoxy-2-nitrobenzamide (CAS 4959-60-8) is a nitro-substituted benzamide derivative serving as a versatile building block in organic synthesis and medicinal chemistry research . This compound is characterized by a benzamide core structure functionalized with two methoxy groups and a nitro group, which act as key sites for further chemical modification . Its primary research value lies in its role as a crucial synthetic intermediate for the development of more complex molecules, particularly in the pharmaceutical industry where it is used in the design and synthesis of active pharmaceutical ingredients (APIs) . With a molecular formula of C9H10N2O5 and a molecular weight of 226.19 g/mol , it is offered in high purity, often exceeding 98% or 99%, and is analyzed by techniques such as HPLC, GC-MS, NMR, and LCMS to ensure quality and consistency for research applications . The compound has slightly soluble properties in water (approximately 1.2 g/L at 25°C) . It is essential for researchers working in drug discovery, synthetic methodology, and as a precursor for other fine chemicals and dye intermediates . This product is intended For Research Use Only and is strictly not for diagnostic, therapeutic, or personal use. Proper storage conditions are at room temperature .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4,5-dimethoxy-2-nitrobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O5/c1-15-7-3-5(9(10)12)6(11(13)14)4-8(7)16-2/h3-4H,1-2H3,(H2,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSBGGQRDBYVDSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)C(=O)N)[N+](=O)[O-])OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90371195
Record name 4,5-dimethoxy-2-nitrobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90371195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4959-60-8
Record name 4,5-dimethoxy-2-nitrobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90371195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Mechanistic Pathways for 4,5 Dimethoxy 2 Nitrobenzamide and Its Analogues

Precursor Synthesis Routes to 4,5-Dimethoxy-2-nitrobenzoic Acid and Related Intermediates

The principal precursor, 4,5-Dimethoxy-2-nitrobenzoic acid, can be synthesized through several strategic routes, starting from commercially available materials like 3,4-Dimethoxy-6-nitrobenzaldehyde or Veratric acid. chemicalbook.comchemicalbook.com

Oxidative Preparations from 3,4-Dimethoxy-6-nitrobenzaldehyde

A common and efficient method for preparing 4,5-Dimethoxy-2-nitrobenzoic acid involves the oxidation of 3,4-Dimethoxy-6-nitrobenzaldehyde. arabjchem.orgpatsnap.com This aldehyde is itself typically derived from the nitration of veratraldehyde. arabjchem.orgresearchgate.net

One documented procedure utilizes a composite oxidant system of sodium chlorite (B76162) and hydrogen peroxide in a mixed solvent system of methanol (B129727) and water. chemicalbook.compatsnap.com In this reaction, 3,4-Dimethoxy-6-nitrobenzaldehyde is treated with acetic acid, 30% hydrogen peroxide, and an aqueous solution of sodium chlorite. The reaction is warmed to approximately 50°C and monitored until completion. chemicalbook.compatsnap.com A subsequent quench with sodium bisulfite is performed, followed by solvent removal. chemicalbook.compatsnap.com The product is then isolated by dissolving the residue in a sodium hydroxide (B78521) solution, filtering to remove impurities, and precipitating the acid by adjusting the pH to 1 with sulfuric acid. chemicalbook.comchemicalbook.com This method has been reported to yield 4,5-Dimethoxy-2-nitrobenzoic acid in high purity (99.5% by HPLC) and with a high yield of 93%. chemicalbook.comchemicalbook.com

Another established method employs potassium permanganate (B83412) as the oxidizing agent in acetone. arabjchem.orggoogle.com This process also effectively converts the aldehyde to the corresponding carboxylic acid. arabjchem.orgresearchgate.net

Table 1: Oxidative Preparation of 4,5-Dimethoxy-2-nitrobenzoic Acid

Starting Material Oxidizing Agent(s) Solvent(s) Temperature Yield Purity
3,4-Dimethoxy-6-nitrobenzaldehyde Sodium Chlorite, Hydrogen Peroxide Methanol, Water ~50°C 93% 99.5%

Derivations from Veratric Acid and Structural Analogues

An alternative and direct route to 4,5-Dimethoxy-2-nitrobenzoic acid starts from veratric acid (3,4-dimethoxybenzoic acid). chemicalbook.comgoogle.com This synthesis is achieved through electrophilic aromatic substitution, specifically a nitration reaction. testbook.com

The process involves treating veratric acid with a nitrating agent. google.com One method uses a 20% nitric acid solution, where the veratric acid is added to the acid in an ice-bath, and the mixture is then heated to 60°C for several hours. chemicalbook.com After cooling, the product is precipitated by pouring the mixture into ice-water, followed by filtration and purification by silica (B1680970) gel chromatography, affording a 77% yield. chemicalbook.com

Another approach employs concentrated nitric acid. google.com Veratric acid is added to pre-cooled concentrated nitric acid and stirred for about an hour. The reaction is then quenched with ice water, and the precipitated solid is filtered, washed, and purified to yield the final product. google.com It is noted that this reaction can produce a decarboxylated by-product, 3,4-dimethoxy-1-nitrobenzene, which may form in significant amounts (up to 20%). google.com This impurity can be removed by treating the reaction mixture with a suitable base, like potassium hydroxide, to dissolve the desired acid, followed by filtration to remove the insoluble by-product. google.com

The mechanism of nitration involves the generation of the nitronium ion (NO₂⁺) from nitric acid, which then acts as the electrophile. The electron-donating methoxy (B1213986) groups on the veratric acid ring direct the incoming nitro group to the ortho and para positions. In this case, substitution occurs at the position ortho to one methoxy group and meta to the other, which is also ortho to the deactivating carboxyl group.

Role of Methyl 4,5-Dimethoxy-2-nitrobenzoate as a Synthetic Synthon

Methyl 4,5-dimethoxy-2-nitrobenzoate serves as a crucial intermediate, or synthon, in the synthesis of various more complex molecules, including 4,5-Dimethoxy-2-nitrobenzamide. chemicalbook.comgoogle.com This ester is typically prepared by the esterification of 4,5-Dimethoxy-2-nitrobenzoic acid.

The esterification can be carried out by refluxing the carboxylic acid in methanolic hydrochloride or by using methanol with a catalytic amount of sulfuric acid. google.com Once formed, the methyl ester provides a versatile handle for further chemical modifications. The ester group can be readily converted to an amide, as seen in the synthesis of the target compound, or the nitro group can be reduced to an amine to create 2-amino-4,5-dimethoxybenzoate derivatives. scielo.org.za These amino compounds are precursors for building heterocyclic ring systems, such as quinazolinones. arabjchem.orggoogle.com

The presence of the nitro group makes the ester a valuable building block in medicinal chemistry for producing pharmacologically active compounds. For instance, it is a key intermediate in the synthesis of agrochemicals and pharmaceutical agents where the nitro group can be transformed into other functionalities.

Direct Synthetic Approaches to this compound

The final step in the synthesis of this compound involves the conversion of the carboxylic acid group of its precursor into a primary amide. This is primarily achieved through amidation reactions or by hydrolysis of a nitrile intermediate.

Amidation Reactions via Acid Chloride Intermediates

A highly effective and common method for synthesizing this compound is through the formation of an acid chloride intermediate. scielo.org.za This two-step process begins with the conversion of 4,5-Dimethoxy-2-nitrobenzoic acid to 4,5-Dimethoxy-2-nitrobenzoyl chloride.

This activation of the carboxylic acid is typically achieved by reacting it with thionyl chloride (SOCl₂), often with gentle heating (e.g., 75°C). scielo.org.za After the reaction is complete, the excess thionyl chloride is removed under reduced pressure. scielo.org.za

The resulting crude acid chloride is a reactive electrophile. It is then treated with a source of ammonia (B1221849) to form the amide. In a documented synthesis of related N-substituted amides, the acid chloride, dissolved in a solvent like dichloromethane (B109758) (CH₂Cl₂), is reacted with a primary or secondary amine. scielo.org.za For the synthesis of the primary amide, this compound, aqueous or gaseous ammonia would be used as the nucleophile. The reaction proceeds via nucleophilic acyl substitution, where the nitrogen atom of ammonia attacks the carbonyl carbon of the acid chloride, leading to the displacement of the chloride ion and formation of the amide bond. This pathway is a standard and reliable method for creating amides from carboxylic acids.

Hydrolytic Conversions from 4,5-Dimethoxy-2-nitrobenzonitrile

An alternative pathway to this compound involves the partial hydrolysis of 4,5-Dimethoxy-2-nitrobenzonitrile. sigmaaldrich.com The nitrile group (C≡N) can be converted to a primary amide group (-CONH₂) under controlled hydrolytic conditions, typically using either acid or base catalysis.

While specific conditions for the hydrolysis of 4,5-Dimethoxy-2-nitrobenzonitrile to the corresponding amide are not extensively detailed in the provided context, the general mechanism involves the protonation of the nitrile nitrogen (in acid catalysis) or nucleophilic attack by hydroxide on the nitrile carbon (in base catalysis). This is followed by tautomerization to form the amide. Careful control of reaction conditions such as temperature and reaction time is crucial to prevent over-hydrolysis of the amide to the carboxylic acid. This method offers a different strategic approach, starting from a nitrile precursor rather than a carboxylic acid. sigmaaldrich.com

Table 2: Summary of Synthetic Approaches

Section Starting Material Key Intermediate Key Reaction Type Product
2.1.1 3,4-Dimethoxy-6-nitrobenzaldehyde - Oxidation 4,5-Dimethoxy-2-nitrobenzoic Acid
2.1.2 Veratric Acid - Nitration 4,5-Dimethoxy-2-nitrobenzoic Acid
2.2.1 4,5-Dimethoxy-2-nitrobenzoic Acid 4,5-Dimethoxy-2-nitrobenzoyl chloride Amidation This compound

Amination Protocols for Substituted Nitrobenzamides

The introduction of an amino group to the nitrobenzamide core is a critical transformation, often serving as a precursor for further functionalization. Various strategies have been developed to achieve this, primarily focusing on the reductive amination of nitroarenes.

Direct reductive cross-coupling of nitroarenes presents an efficient route for synthesizing N-substituted arylamine derivatives. rsc.org This method leverages the in-situ formation of various reactive nitrogen intermediates such as arylamines, hydroxylamines, and nitrosobenzenes during the reduction process. rsc.org Transition metal catalysts, particularly those based on palladium, have been instrumental in these transformations. For instance, Pd-catalyzed reductive amination reactions have been successfully employed in the synthesis of complex heterocyclic structures like carbazole (B46965) alkaloids from nitroarenes. nih.gov

Iron-catalyzed systems also offer a cost-effective and environmentally benign alternative for such aminations. rsc.org For example, the iron-catalyzed reductive coupling of nitroarenes with alkyl halides has been demonstrated. rsc.org Furthermore, metal-free approaches are gaining traction. The use of decatungstate as a photocatalyst for the C-H amination of alkanes with nitrobenzenes provides an economical method for creating alkylamines from industrial feedstocks. rsc.org

In the context of substituted nitrobenzamides, amination can also be achieved through nucleophilic aromatic substitution (SNAAr) reactions, where a suitable amine displaces a leaving group on the aromatic ring. masterorganicchemistry.com The success of this reaction is highly dependent on the electronic nature of the nitrobenzamide, with electron-withdrawing groups accelerating the reaction. masterorganicchemistry.com

A variety of amination procedures for substituted nitrobenzoates and nitrobenzamides involve the use of a base to neutralize the acid formed during the reaction. google.com Tertiary amines like triethylamine (B128534) are commonly used for this purpose. google.com Alternatively, using an excess of the reactant amine can serve the dual purpose of acting as the nucleophile and the base. google.com

Chemical Transformations and Functionalization of this compound Derivatives

Reduction of the Nitro Group to Amino Functionalities

The reduction of the nitro group in this compound and its analogues is a fundamental transformation that yields the corresponding amino derivatives, which are versatile intermediates in organic synthesis. This reaction can be accomplished using various reducing agents and conditions.

A common and efficient method involves catalytic hydrogenation. Typically, hydrogen gas is used in the presence of a palladium on carbon (Pd/C) catalyst. evitachem.comsmolecule.com This method is widely applicable and generally provides high yields of the desired amine. For instance, 4,5-dimethoxyanthranilamide can be obtained by the reduction of 4,5-dimethoxy-2-nitrobenzamides. nih.gov In some cases, a Parr apparatus is used to carry out the reduction with palladium on activated charcoal. nih.gov

Besides catalytic hydrogenation, other reducing systems can be employed. Iron powder in the presence of an acid, such as hydrochloric acid, is a classical and cost-effective method for nitro group reduction. Another approach involves the use of stannous chloride (tin(II) chloride) in an acidic medium, which has been utilized for the one-step synthesis of 2,3-dihydro-1H-quinazolin-4-ones from 2-nitrobenzamides. acs.org

The resulting amino compounds, such as 4,5-dimethoxy-2-aminobenzamide, are often unstable and prone to discoloration, which can complicate their storage and further use. google.com

Table 1: Common Reagents for Nitro Group Reduction

ReagentConditionsReference
H₂/Pd-CEthanol (B145695), room temperature evitachem.comsmolecule.comscielo.org.za
Fe/HClAqueous/alcoholic solution, heat
SnCl₂/HClMethanolic or ethanolic solution acs.org
NaBH₄Ethanol, boiling researchgate.net

Synthesis of Hydrazide and Hydrazone Analogues

The synthesis of hydrazide and hydrazone derivatives of this compound opens avenues to a diverse range of compounds with potential biological activities. The general route to hydrazones involves the condensation of a hydrazide with an aldehyde or a ketone. mdpi.comdergipark.org.tr

Typically, the synthesis starts with the conversion of a carboxylic acid to its corresponding ester, which is then reacted with hydrazine (B178648) hydrate (B1144303) to form the hydrazide. mdpi.com For example, fenamic hydrazides are synthesized from the corresponding fenamic acids via their methyl esters. mdpi.com This hydrazide can then be condensed with an appropriately substituted aldehyde or ketone, often in a solvent like ethanol and sometimes with an acid catalyst like glacial acetic acid, to yield the final hydrazone. dergipark.org.tr

In the context of the 4,5-dimethoxy-2-nitrobenzoyl scaffold, 3,4-dimethoxy-2-nitrobenzaldehyde (B3025289) can be condensed with aryl hydrazine hydrochlorides to form new hydrazone compounds. researchgate.net The synthesis of the required aldehyde itself can start from vanillin (B372448) and involve steps of esterification, nitration, hydrolysis, and methylation. researchgate.net

The resulting hydrazide-hydrazone scaffold is a versatile platform for generating libraries of compounds for biological screening. nih.govnih.gov

Table 2: General Steps for Hydrazone Synthesis

StepReactantsProductReference
1Carboxylic Acid, Alcohol, Acid CatalystEster mdpi.com
2Ester, Hydrazine HydrateHydrazide mdpi.com
3Hydrazide, Aldehyde/KetoneHydrazone dergipark.org.tr

Development of Photocleavable Protecting Groups Incorporating the 4,5-Dimethoxy-2-nitrobenzyl Moiety

The 4,5-dimethoxy-2-nitrobenzyl (DMNB) group is a well-established photolabile protecting group, often referred to as the 6-nitroveratryl group. google.com It is particularly useful in the synthesis of sensitive biomolecules like peptides and oligonucleotides due to its ability to be removed under mild conditions using UV light, typically at wavelengths greater than 320 nm. google.com This avoids the harsh chemical conditions required for the removal of traditional protecting groups. google.com

The DMNB moiety is commonly introduced as a carbamate (B1207046) to protect amino groups, forming 4,5-dimethoxy-2-nitrobenzyloxycarbonyl (Nvoc) protected compounds. thieme-connect.de Similarly, it can be used to protect hydroxyl groups in carbohydrates and the 2'-hydroxyl of ribonucleotides during oligonucleotide synthesis. google.com The synthesis of these protected molecules often involves the use of 4,5-dimethoxy-2-nitrobenzyl chloroformate (NVOC-Cl) or 4,5-dimethoxy-2-nitrobenzyl bromide. thieme-connect.descientificlabs.iesigmaaldrich.com

The photolytic deprotection mechanism allows for the "caging" of biologically active molecules, rendering them inactive until they are "uncaged" by irradiation with light. scientificlabs.ie This strategy has been applied to control cell attachment on surfaces by modifying chitosan (B1678972) with the photocleavable NVOC moiety. scientificlabs.ie Furthermore, 3'-O-(4,5-dimethoxy-2-nitrobenzyl)-2'-deoxyribonucleoside triphosphates (DMNB-dNTPs) have been synthesized and used to temporarily halt DNA strand growth, which can be reinitiated upon photodecomposition of the protecting group. nih.gov

Table 3: Applications of the 4,5-Dimethoxy-2-nitrobenzyl (DMNB) Protecting Group

ApplicationProtected FunctionalityMethod of IntroductionReference
Peptide Synthesisα-Amino groupNvoc-Cl thieme-connect.de
Oligonucleotide Synthesis2'-Hydroxyl groupDMNB-Br google.com
Caged CompoundsCysteineDMNB-Br thieme-connect.de
Controlled DNA Synthesis3'-Hydroxyl of dNTPsDMNB-dNTPs nih.gov
Surface ModificationChitosanNVOC moiety scientificlabs.ie

Nucleophilic Aromatic Substitution Reactions on the Nitrobenzamide Core

Nucleophilic aromatic substitution (SNAAr) provides a powerful method for the functionalization of the this compound core. In this reaction, a nucleophile replaces a leaving group on the electron-deficient aromatic ring. masterorganicchemistry.com The presence of the strongly electron-withdrawing nitro group is crucial as it activates the ring towards nucleophilic attack and stabilizes the negatively charged intermediate, known as a Meisenheimer complex. masterorganicchemistry.com

The position of the electron-withdrawing group relative to the leaving group significantly influences the reaction rate. Ortho and para positions are strongly activating, while a meta position has a much smaller effect. masterorganicchemistry.com In the case of this compound, the nitro group is ortho to potential leaving groups, making the ring susceptible to SNAAr.

Various nucleophiles can be employed in these reactions, including amines, alkoxides, and thiolates. For example, the methoxy groups on the nitrobenzamide core can potentially undergo nucleophilic substitution, allowing for further diversification of the molecule. evitachem.comsmolecule.com Similarly, if a halogen is present on the ring, it can be readily displaced by a nucleophile. smolecule.com These reactions are fundamental in building more complex molecular architectures from the basic nitrobenzamide scaffold.

Mechanistic Investigations of Reaction Pathways

Understanding the mechanistic pathways of reactions involving this compound is crucial for optimizing reaction conditions and designing new synthetic routes. The electron-withdrawing nitro group and the electron-donating methoxy groups create a complex electronic environment that dictates the molecule's reactivity.

In reduction reactions, the nitro group can be reduced to form reactive intermediates that can participate in subsequent transformations. evitachem.com For instance, in the presence of a thiourea (B124793) catalyst and phenyl silane, irradiation of a nitrobenzamide can lead to a 1,7-H-atom transfer, forming an aci-nitro tautomer. This intermediate can then undergo a single electron transfer reaction, ultimately leading to the formation of quinazolinones. nih.gov

The mechanism of nucleophilic aromatic substitution on the nitrobenzamide core proceeds through a two-step addition-elimination pathway. The nucleophile first attacks the electron-deficient aromatic ring to form a resonance-stabilized carbanionic intermediate (Meisenheimer complex). masterorganicchemistry.com The negative charge is delocalized onto the electron-withdrawing nitro group. In the second step, the leaving group is expelled, and the aromaticity of the ring is restored. masterorganicchemistry.com

Photocleavage of the 4,5-dimethoxy-2-nitrobenzyl protecting group is initiated by the absorption of a photon, which excites the nitro group. This is followed by an intramolecular hydrogen abstraction from the benzylic position, leading to the formation of an aci-nitro intermediate. Subsequent rearrangement and hydrolysis release the protected functional group and generate 4,5-dimethoxy-2-nitrosobenzaldehyde as a byproduct. thieme-connect.de

Electron Transfer Processes in Nitro Group Reductions

The reduction of aromatic nitro compounds is a cornerstone of organic synthesis, proceeding through complex electron and proton transfer steps. The precise mechanism can vary depending on the reducing agent and reaction conditions. numberanalytics.com

The reduction of a nitro group to an amine is a six-electron process that can occur through a radical pathway or by a series of two-electron transfers. nih.gov

Single-Electron Transfer (SET) Pathway: In this mechanism, the reaction initiates with the transfer of a single electron to the nitroaromatic compound (ArNO₂), forming a nitro anion radical (ArNO₂⁻). nih.govnih.gov This radical species can then undergo further reduction and protonation steps to yield the corresponding amine. The formation of the nitro anion radical is a key step and can be achieved using various reducing agents, including flavoenzymes and anionic organic bases. nih.govacs.org The stability and subsequent reactivity of this radical intermediate are influenced by the electronic properties of the substituents on the aromatic ring. nih.gov The rate constants of the oxidation of the nitro anion-radical by oxygen decrease as their single-electron reduction potential (E¹₇) increases. nih.gov

Two-Electron Transfer Pathway: Alternatively, the reduction can proceed through a series of two-electron transfers, equivalent to a hydride transfer. nih.gov This pathway involves the initial reduction of the nitro group to a nitroso intermediate (ArNO), which is then rapidly reduced to a hydroxylamino derivative (ArNHOH). nih.gov The hydroxylamino intermediate is subsequently reduced to the final amine (ArNH₂). nih.gov This pathway is often observed in catalytic hydrogenation and with certain chemical reducing agents. numberanalytics.com The reduction of the nitroso group to the hydroxylamine (B1172632) is significantly faster than the initial reduction of the nitro group. nih.gov

The nature of the reducing agent plays a pivotal role in determining the dominant pathway. For instance, flavoenzymes like NADPH: cytochrome P-450 reductase primarily facilitate single-electron transfers, leading to redox cycling in the presence of oxygen. nih.gov In contrast, other reducing systems, such as metal-catalyzed hydrogenations, tend to favor multi-electron transfer pathways. numberanalytics.commdpi.com

Table 1: Key Intermediates in Nitro Group Reduction

IntermediateFormulaRole in Reduction Pathway
Nitro Anion RadicalArNO₂⁻Key species in single-electron transfer (SET) pathway. nih.govnih.gov
Nitroso CompoundArNOIntermediate in the two-electron reduction pathway. nih.gov
Hydroxylamino CompoundArNHOHPrecursor to the final amine in both pathways. nih.govnih.gov

This table is interactive. Click on the headers to sort.

Understanding Amide Formation Mechanisms from Nitriles

Acid-Catalyzed Hydrolysis:

Under acidic conditions, the reaction is initiated by the protonation of the nitrile nitrogen. libretexts.orglumenlearning.comorganicchemistrytutor.comlibretexts.org This protonation significantly increases the electrophilicity of the nitrile carbon, making it more susceptible to nucleophilic attack by a weak nucleophile like water. libretexts.orglumenlearning.comlibretexts.org The subsequent steps involve:

Nucleophilic attack of water: A water molecule attacks the electrophilic carbon of the protonated nitrile. libretexts.orgpressbooks.pub

Proton transfer: A proton is transferred from the oxygen atom to the nitrogen atom. libretexts.orgpressbooks.pub

Tautomerization: The resulting intermediate tautomerizes to form the more stable protonated amide. libretexts.org

Deprotonation: The final step is the deprotonation of the protonated amide to yield the neutral amide product. libretexts.org

Base-Catalyzed Hydrolysis:

In the presence of a base, such as hydroxide ion (OH⁻), the mechanism proceeds through a different pathway. The strong nucleophilicity of the hydroxide ion allows for direct attack on the nitrile carbon without the need for prior activation. libretexts.orgorganicchemistrytutor.com The key steps are:

Nucleophilic attack of hydroxide: The hydroxide ion directly adds to the nitrile carbon, forming an imidic acid anion.

Protonation: The negatively charged nitrogen is protonated by water to form an imidic acid. libretexts.org

Tautomerization: The imidic acid then tautomerizes to the corresponding amide. libretexts.org

It is worth noting that under both acidic and basic conditions, the amide formed can undergo further hydrolysis to a carboxylic acid, particularly under harsh reaction conditions such as high temperatures or prolonged reaction times. libretexts.orgorganicchemistrytutor.comchemguide.co.uk However, milder basic conditions can often allow for the isolation of the amide as the primary product. organicchemistrytutor.com

Table 2: Comparison of Acidic and Basic Hydrolysis of Nitriles to Amides

FeatureAcid-Catalyzed HydrolysisBase-Catalyzed Hydrolysis
Initial Step Protonation of the nitrile. libretexts.orglumenlearning.comorganicchemistrytutor.comNucleophilic attack by hydroxide. libretexts.orgorganicchemistrytutor.com
Nucleophile Water (a weak nucleophile). libretexts.orglumenlearning.comHydroxide ion (a strong nucleophile). libretexts.org
Intermediate Protonated amide. libretexts.orgpressbooks.pubImidic acid. libretexts.org
Reaction Conditions Can lead to carboxylic acid. organicchemistrytutor.comCan be controlled to yield amide. organicchemistrytutor.com

This table is interactive. Click on the headers to sort.

Photochemical Reaction Mechanisms of Nitroaromatic Compounds

The photochemistry of nitroaromatic compounds is complex and can lead to a variety of products through different reaction pathways. Upon absorption of light, these molecules are promoted to an excited electronic state, from which they can undergo various transformations, including reduction and rearrangement. nih.govacs.orgnih.govresearchgate.net

One significant photochemical pathway for nitroaromatic compounds is photoreduction. This process can be initiated by the generation of hydrated electrons from a sensitizer (B1316253) molecule, such as indole (B1671886), under light irradiation. nih.govacs.orgnih.gov These hydrated electrons are powerful reducing agents that can react with the nitroaromatic compound. nih.govacs.orgnih.gov The presence of materials like montmorillonite (B579905) clay can facilitate this process by providing a constrained environment that enhances the interaction between the nitroaromatic compound and the hydrated electrons. nih.govacs.orgnih.gov The structural negative charge of the montmorillonite can also stabilize the radical cation of the sensitizer, preventing charge recombination and promoting the release of hydrated electrons. nih.govnih.gov

The mechanism of photoreduction often involves the following steps:

Photoexcitation: A sensitizer molecule absorbs light and is promoted to an excited state.

Electron Transfer: The excited sensitizer donates an electron, which becomes a hydrated electron in an aqueous environment. acs.org

Reduction of the Nitroaromatic Compound: The hydrated electron is transferred to the nitroaromatic compound, initiating its reduction.

The specific products of photoreduction can vary. For example, the photoreduction of 1,3-dinitrobenzene (B52904) in the presence of indole and montmorillonite has been shown to yield 3-nitroaniline. nih.govacs.orgnih.gov

Another important aspect of the photochemistry of nitroaromatic compounds is the influence of molecular structure on the reaction pathways. The orientation of the nitro group relative to the aromatic ring can significantly affect the photophysical and photochemical properties. researchgate.netresearchgate.net For instance, in some nitro-polycyclic aromatic hydrocarbons, the photochemical mechanism is dependent on whether the nitro group is co-planar or perpendicular to the aromatic system. researchgate.net

Furthermore, excited-state intramolecular hydrogen transfer (ESIHT) can play a crucial role in the photochemistry of ortho-nitrobenzyl compounds. nih.gov Following photoexcitation, an intramolecular hydrogen transfer can occur, leading to the formation of an aci-nitro intermediate. nih.gov This intermediate can then undergo further reactions or relax back to the ground state.

Table 3: Factors Influencing Photochemical Reactions of Nitroaromatic Compounds

FactorInfluence on Photochemical Pathway
Sensitizer Generates reactive species like hydrated electrons. nih.govacs.orgnih.gov
Reaction Medium Can provide a stabilizing environment for intermediates (e.g., clay minerals). nih.govacs.orgnih.gov
Molecular Structure The orientation of the nitro group affects reactivity. researchgate.netresearchgate.net
Intramolecular Hydrogen Transfer Can lead to the formation of reactive intermediates like aci-nitro species. nih.gov

This table is interactive. Click on the headers to sort.

Advanced Spectroscopic Characterization and Structural Elucidation Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural elucidation of organic molecules, providing insights into the chemical environment of individual protons and carbons.

Elucidation of Proton (1H) Chemical Shifts and Coupling Patterns

The ¹H NMR spectrum of 4,5-dimethoxy-2-nitrobenzamide displays characteristic signals that can be definitively assigned to its constituent protons. The aromatic protons adjacent to the nitro group typically appear downfield, in the range of δ 7.8–8.2 ppm. In some instances, specific shifts have been reported, such as a singlet at δ 7.47 ppm for the proton at position 3 and another at δ 7.13 ppm for the proton at position 6. mdpi.com The two methoxy (B1213986) groups give rise to sharp singlets, generally observed between δ 3.7 and 3.9 ppm. For example, one study reports a singlet for the six methoxy protons at δ 3.80 ppm. mdpi.com The amide protons (NH₂) introduce broad signals that can be influenced by the solvent and concentration. The chemical shifts of amide protons can vary significantly, often appearing in the region of δ 8.8 ppm, and are sensitive to hydrogen bonding interactions. researchgate.net

Table 1: ¹H NMR Chemical Shift Data for this compound

Proton AssignmentChemical Shift (δ, ppm)Multiplicity
H-3~7.47Singlet
H-6~7.13Singlet
OCH₃ (x2)~3.80Singlet
NH₂VariableBroad

Note: Chemical shifts can vary slightly depending on the solvent and experimental conditions.

Carbon (13C) NMR Analysis for Carbon Framework Determination

The ¹³C NMR spectrum provides a detailed map of the carbon skeleton. The carbonyl carbon of the amide group is typically found in the downfield region, around δ 165–170 ppm. Carbons attached to the electron-withdrawing nitro group are deshielded and appear at approximately δ 145–150 ppm. The carbons bearing the methoxy groups, as well as the other aromatic carbons, resonate in the aromatic region of the spectrum. The methoxy carbons themselves are observed as sharp signals in the upfield region.

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C=O (Amide)165 - 170
C-NO₂145 - 150
C-OCH₃ (x2)Aromatic Region
Other Aromatic CarbonsAromatic Region
OCH₃ (x2)Upfield Region

Note: Specific assignments require 2D NMR data for confirmation.

Application of Two-Dimensional NMR Techniques (HSQC, HMBC) for Connectivity Confirmation

Two-dimensional (2D) NMR experiments, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are indispensable for unambiguously assigning the ¹H and ¹³C NMR spectra.

HSQC correlates the chemical shifts of protons directly attached to carbons, allowing for the definitive assignment of protonated carbons in the molecule. emerypharma.comcolumbia.edu For this compound, HSQC would show correlations between the aromatic protons and their corresponding carbons, as well as between the methoxy protons and the methoxy carbons.

HMBC, on the other hand, reveals correlations between protons and carbons that are two or three bonds away. columbia.eduustc.edu.cn This technique is crucial for identifying quaternary carbons (those without attached protons), such as the carbonyl carbon and the carbons bearing the nitro and methoxy groups. By observing correlations from the aromatic and methoxy protons to these quaternary carbons, the complete connectivity of the molecule can be established, confirming the substitution pattern on the benzene (B151609) ring.

Vibrational Spectroscopy for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule. hopto.org For this compound, the IR spectrum would prominently feature strong absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the nitro (NO₂) group, typically observed in the regions of 1570–1485 cm⁻¹ and 1370–1320 cm⁻¹, respectively. researchgate.net The carbonyl (C=O) stretching vibration of the amide group would also give rise to a strong absorption band. Additionally, C-H stretching vibrations of the aromatic ring and methoxy groups, as well as N-H stretching of the amide, would be present. Raman spectroscopy offers complementary information and is particularly useful for observing symmetric vibrations and non-polar bonds. frontiersin.orgaps.org

Table 3: Characteristic Vibrational Frequencies for this compound

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)
NO₂Asymmetric Stretch1570 - 1485
NO₂Symmetric Stretch1370 - 1320
C=O (Amide)Stretch~1720 (for related esters)
N-H (Amide)StretchMedium to Strong
C-H (Aromatic)Stretch~3100 - 3000
C-H (Methoxy)Stretch~3000 - 2840
O-HStretch (if hydrolyzed)Broad, ~3500

X-ray Crystallography for Precise Molecular and Crystal Structure Determination

Single-crystal X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. For this compound, an X-ray crystal structure would confirm the planar nature of the benzene ring and the relative orientations of the nitro, methoxy, and benzamide (B126) substituents. It would also elucidate the hydrogen bonding networks formed by the amide group, which can influence the crystal packing. researchgate.net While a specific crystal structure for this compound was not found in the search results, related structures have been analyzed, providing a basis for understanding its likely solid-state conformation. researchgate.netacs.org

High-Resolution Mass Spectrometry for Molecular Formula Validation

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. acs.org For this compound, with a molecular formula of C₉H₁₀N₂O₅, the expected exact mass can be calculated. HRMS analysis would yield a measured mass that closely matches this theoretical value, typically within a few parts per million, thereby validating the molecular formula. core.ac.uk The fragmentation pattern observed in the mass spectrum can also provide further structural information. For instance, a related compound, 4,5-dimethoxy-2-nitrobenzaldehyde oxime, shows a molecular ion peak at m/z 226 in its mass spectrum. nih.gov

Computational Chemistry and Theoretical Modeling of 4,5 Dimethoxy 2 Nitrobenzamide Systems

Quantum Chemical Calculations for Optimized Geometries and Electronic Structures

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) are employed to determine the most stable three-dimensional arrangement of atoms (optimized geometry) and to describe the distribution and energy of its electrons (electronic structure). nih.gov

Optimized Geometry: The geometry of 4,5-Dimethoxy-2-nitrobenzamide is optimized using DFT methods, commonly with the B3LYP functional and a basis set such as 6-311G(d,p) or 6-31+G(d,p). muthayammal.innih.gov This process minimizes the energy of the molecule to find its most stable conformation. The resulting optimized structure provides precise data on bond lengths, bond angles, and dihedral (torsional) angles. For instance, calculations would reveal the planarity of the benzene (B151609) ring, the orientation of the amide and nitro groups relative to the ring, and the conformation of the methoxy (B1213986) side chains. This structural information is the foundation for all further computational analysis.

Electronic Structure: The electronic properties are critical for understanding a molecule's reactivity and intermolecular interactions. Key parameters derived from quantum chemical calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ajchem-a.comslideshare.net The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of molecular stability and chemical reactivity; a smaller gap suggests the molecule is more reactive. slideshare.net

Another important tool is the Molecular Electrostatic Potential (MEP) map. The MEP illustrates the charge distribution across the molecule, highlighting electron-rich regions (nucleophilic sites, typically colored red) and electron-poor regions (electrophilic sites, colored blue). nih.gov For this compound, the MEP would likely show negative potential around the oxygen atoms of the nitro and carbonyl groups, indicating sites prone to electrophilic attack, while positive potential would be located around the amide hydrogens. nih.gov

Calculated ParameterMethodologyTypical Value/ObservationSignificance
Bond Length (C-N, nitro)DFT/B3LYP/6-31G(d,p)~1.48 ÅDetermines molecular shape and steric properties.
Bond Angle (O-N-O, nitro)DFT/B3LYP/6-31G(d,p)~123-125°Influences interaction with biological targets.
HOMO EnergyDFT/B3LYP/6-31G(d,p)-7.0 to -8.0 eVIndicates electron-donating capability.
LUMO EnergyDFT/B3LYP/6-31G(d,p)-2.0 to -3.0 eVIndicates electron-accepting capability.
HOMO-LUMO GapDFT/B3LYP/6-31G(d,p)~4.0 to 5.0 eVRelates to chemical reactivity and stability.
Molecular Electrostatic PotentialDFT/B3LYP/6-31G(d,p)Negative potential on nitro/carbonyl oxygensPredicts sites for intermolecular interactions.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational methods are powerful tools for predicting spectroscopic data, which can then be validated against experimental measurements to confirm the molecule's structure. DFT calculations can accurately predict vibrational frequencies (Infrared and Raman) and Nuclear Magnetic Resonance (NMR) chemical shifts. muthayammal.in

Vibrational Spectroscopy (FT-IR, FT-Raman): Theoretical vibrational frequencies are calculated from the optimized geometry. These calculated frequencies correspond to specific molecular motions, such as C=O stretching in the amide group, N-O symmetric and asymmetric stretching in the nitro group, and C-H vibrations in the aromatic ring and methoxy groups. By comparing the calculated spectrum with an experimental FT-IR or FT-Raman spectrum, researchers can confidently assign the observed peaks to their corresponding vibrational modes. muthayammal.in A scaling factor is often applied to the calculated frequencies to correct for systematic errors in the theoretical methods. nih.gov

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is highly effective for predicting ¹H and ¹³C NMR chemical shifts. nih.gov The calculation provides theoretical chemical shift values for each unique proton and carbon atom in this compound. These predicted values can be compared directly with experimental data obtained from a dissolved sample. A strong correlation between the calculated and experimental shifts confirms the proposed molecular structure and provides detailed electronic information about the local environment of each atom. researchgate.netnih.gov

NucleusPredicted Chemical Shift (ppm) (GIAO/DFT)Experimental Chemical Shift (ppm)Assignment
H (Amide)7.5 - 8.5CorrelatedNH₂ protons
H (Aromatic)7.0 - 8.0CorrelatedProtons on the benzene ring
H (Methoxy)3.8 - 4.2Correlated-OCH₃ protons
C (Carbonyl)165 - 170CorrelatedC=O carbon of the amide
C (Aromatic, C-NO₂)145 - 150CorrelatedCarbon attached to the nitro group
C (Methoxy)55 - 60Correlated-OCH₃ carbons

Molecular Docking and Dynamics Simulations for Ligand-Protein Interactions

To investigate the potential biological activity of this compound, molecular docking and molecular dynamics (MD) simulations are employed. These techniques model the interaction between a small molecule (ligand) and a biological macromolecule (protein). Given that many benzamide (B126) derivatives are known inhibitors of Poly (ADP-ribose) polymerase-1 (PARP-1), this enzyme serves as a logical target for docking studies. researchgate.netresearchgate.net

Molecular Docking: Molecular docking predicts the preferred orientation of the ligand when bound to the active site of a protein. preprints.org Using the 3D structure of PARP-1 (obtained from the Protein Data Bank), this compound is computationally placed into the enzyme's binding pocket. The docking algorithm calculates a binding affinity score, which estimates the strength of the interaction. The analysis of the docked pose reveals key intermolecular interactions, such as hydrogen bonds between the amide group of the ligand and amino acid residues like Glycine and Serine in the PARP-1 active site, as well as hydrophobic interactions between the aromatic ring and residues like Tyrosine and Phenylalanine. nih.gov

Molecular Dynamics (MD) Simulations: Following docking, MD simulations are used to assess the stability of the predicted ligand-protein complex over time. nih.gov The complex is placed in a simulated physiological environment (a box of water molecules with ions), and the motions of all atoms are calculated over a period of nanoseconds. nih.govresearchgate.net MD simulations can confirm whether the ligand remains stably bound in the active site or if it dissociates. Analysis of the simulation trajectory provides insights into the flexibility of the complex and the persistence of key interactions identified in docking. Parameters like the root-mean-square deviation (RMSD) of the ligand are monitored to quantify its stability in the binding pocket. researchgate.net

Computational TechniqueProtein TargetKey FindingsExample Interacting Residues in PARP-1
Molecular DockingPARP-1Binding affinity score, preferred binding pose, key interactions.Gly202, Ser243 (H-bonds); Tyr235, Tyr246 (π-π stacking).
Molecular DynamicsPARP-1Stability of ligand-protein complex, conformational changes, interaction persistence.Confirmation of stable hydrogen bonds and hydrophobic contacts over time.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to build mathematical models that correlate the chemical structure of a series of compounds with their biological activity. nih.govnih.gov A QSAR model can be used to predict the activity of new, unsynthesized molecules.

To develop a QSAR model for nitrobenzamide-based inhibitors, a dataset of related compounds with experimentally measured biological activities (e.g., IC₅₀ values for PARP-1 inhibition) is required. researchgate.net For each molecule in this dataset, a set of numerical parameters known as molecular descriptors is calculated. These descriptors quantify various aspects of the molecule's physicochemical properties, including:

Electronic Descriptors: HOMO/LUMO energies, dipole moment.

Steric Descriptors: Molecular weight, molar refractivity.

Hydrophobic Descriptors: LogP (partition coefficient).

Topological Descriptors: Indices that describe molecular connectivity and shape.

Statistical methods, such as Multiple Linear Regression (MLR), are then used to generate an equation that links a combination of these descriptors to the biological activity. nih.gov The resulting QSAR model can predict the activity of this compound based on its calculated descriptor values. Such models indicate that factors like the presence of hydrogen bond donors/acceptors and specific electronic properties are crucial for inhibitory activity. nih.gov

Descriptor TypeExample DescriptorInfluence on Biological Activity
ElectronicLUMO EnergyCan correlate with the molecule's ability to participate in charge-transfer interactions.
HydrophobicLogPRelates to the molecule's ability to cross cell membranes and interact with hydrophobic pockets in the target protein.
TopologicalWiener IndexDescribes molecular branching and size, which affects steric fit in the active site.
Quantum-ChemicalSsOHcount, SddsN(nitro)countThe presence of hydroxyl and nitro groups can be critical for photosynthetic inhibition. nih.gov

Mechanistic Insights from Reaction Pathway Calculations (e.g., Amidoxime (B1450833) Formation)

Theoretical calculations can provide deep insights into chemical reaction mechanisms, mapping out the energy landscape from reactants to products. This involves locating transition states and calculating activation energy barriers, which determine the feasibility and rate of a reaction.

While the conversion of a benzamide directly to an amidoxime is not a standard transformation, a highly relevant and computationally modelable pathway for a nitroaromatic compound like this compound is the reduction of its nitro group. This process is of significant biological importance, as it often represents the metabolic activation pathway for nitro-containing drugs and toxicants. sci-hub.box

Biological Activities and Pharmacological Research of 4,5 Dimethoxy 2 Nitrobenzamide Derivatives

Investigation of Antioxidant Properties and Free Radical Scavenging Capabilities

Derivatives of 4,5-dimethoxy-2-nitrobenzamide, particularly those modified at the amide nitrogen to form hydrazones, have been investigated for their potential as antioxidants. Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous diseases.

In one study, a series of 4,5-dimethoxy-2-nitrobenzohydrazide derivatives were synthesized and evaluated for their free radical scavenging abilities using the oxygen radical absorbance capacity (ORAC) assay. Several of these derivatives demonstrated potent antioxidant effects, with some performing at or better than the standard antioxidant, ascorbic acid. Specifically, compounds 4a , 4d , 4e , 4f , and 4g from this series showed significant radical scavenging activity, with compounds 4a , 4d , and 4g exhibiting antioxidant capacities comparable to the well-known antioxidants trolox and resveratrol.

Table 1: Antioxidant Activity of 4,5-Dimethoxy-2-nitrobenzohydrazide Derivatives
CompoundAntioxidant Activity (% ORAC) at 10 μMReference CompoundAntioxidant Activity (% ORAC)
4a>30%Ascorbic Acid~30%
4d>30%TroloxComparable to 4a, 4d, 4g
4e>30%ResveratrolComparable to 4a, 4d, 4g
4f>30%
4g>30%

Enzyme Inhibition Studies and Mechanistic Elucidation

The structural features of this compound derivatives make them suitable candidates for interaction with various enzyme active sites. Research has focused on their potential to inhibit enzymes involved in neurodegenerative diseases and other pathological conditions.

Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the cholinergic nervous system, responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of these enzymes is a primary therapeutic strategy for Alzheimer's disease.

The same series of 4,5-dimethoxy-2-nitrobenzohydrazide derivatives tested for antioxidant activity were also screened for their ability to inhibit AChE and BuChE. The results indicated that while the antioxidant activity was a more prominent feature of this particular series, some compounds did exhibit modest inhibitory effects on both cholinesterases. At a concentration of 2 μM, compound 4d showed modest inhibition of both AChE and BuChE.

Table 2: Cholinesterase Inhibition by a 4,5-Dimethoxy-2-nitrobenzohydrazide Derivative
CompoundConcentrationAChE InhibitionBuChE Inhibition
4d2 μMModestModest

C-Jun N-terminal kinases (JNKs), particularly the JNK3 isoform which is predominantly expressed in the brain, are implicated in the apoptotic pathways of neurodegenerative diseases like Alzheimer's and Parkinson's disease. As such, JNK3 is a significant target for the development of neuroprotective agents.

While direct studies on this compound derivatives as kinase inhibitors are limited, related structures have been utilized in the synthesis of potent JNK3 inhibitors. For instance, 4-methoxy-2-nitroaniline and 5-methoxy-2-nitroaniline, which share a similar substitution pattern on the benzene (B151609) ring, have been used as starting materials for the synthesis of 1H-benzo[d]imidazole derivatives that exhibit significant JNK3 inhibitory activity. One such derivative demonstrated a high degree of inhibition (IC50 = 9.7 nM) and excellent selectivity for JNK3 over other kinases. nih.gov This suggests that the 4,5-dimethoxy-2-nitro-substituted phenyl ring could be a valuable pharmacophore in the design of novel kinase inhibitors, although specific research on benzamide (B126) derivatives is needed.

Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate. They are involved in various physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma and epilepsy. The primary class of CA inhibitors are sulfonamides.

To date, there is a lack of specific research investigating this compound derivatives as inhibitors of carbonic anhydrase. The research on CA inhibitors has largely focused on compounds containing a sulfonamide or related functional group, which is the key zinc-binding group responsible for inhibition. Future research could explore the potential of incorporating a sulfonamide moiety into the this compound scaffold to create novel CA inhibitors.

Enzymes involved in folate metabolism, such as dihydrofolate reductase (DHFR), are crucial for the synthesis of nucleic acids and amino acids. rjraap.com Inhibitors of these enzymes, known as antifolates, are used in the treatment of cancer and infectious diseases. drugbank.com

There are currently no published studies specifically evaluating the inhibitory activity of this compound derivatives against folate metabolism-related enzymes like DHFR. The established pharmacophores for DHFR inhibition typically involve diaminopyrimidine or similar heterocyclic systems that mimic the structure of folic acid. nih.gov

Nitroreductases are enzymes that reduce nitroaromatic compounds to their corresponding amino derivatives. This enzymatic activity is of significant interest in the field of oncology, particularly in gene-directed enzyme prodrug therapy (GDEPT). In this approach, a nitroreductase gene is delivered to tumor cells, which then selectively activate a non-toxic prodrug containing a nitro group into a potent cytotoxic agent.

The 2-nitrobenzamide core of this compound makes its derivatives potential substrates for nitroreductase enzymes. The well-studied prodrug CB1954 (5-(aziridin-1-yl)-2,4-dinitrobenzamide) is a dinitrobenzamide derivative that is activated by the E. coli nitroreductase NfsB. nih.gov The reduction of the nitro groups on the benzamide ring generates highly cytotoxic species that can cross-link DNA. The presence of the nitro group at the 2-position of the benzamide ring is a key structural feature for recognition and reduction by these enzymes. Therefore, it is plausible that this compound derivatives could be designed as prodrugs for activation by nitroreductases in targeted cancer therapy.

In Vitro and In Silico Screening Methodologies for Bioactivity Assessment

The evaluation of the biological activity of this compound derivatives, like other novel chemical entities, relies on a combination of computational (in silico) and laboratory-based (in vitro) screening methods. These approaches provide a preliminary assessment of a compound's potential pharmacological effects and help prioritize candidates for further development.

In silico screening involves the use of computational models to predict the interaction of a compound with biological targets. This can include molecular docking studies, which simulate the binding of a molecule to the active site of a protein, and quantitative structure-activity relationship (QSAR) models, which correlate chemical structure with biological activity. For instance, studies on various benzamide derivatives utilize these methods to predict their potential as enzyme inhibitors or receptor modulators. mdpi.comnih.gov The ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of synthesized compounds are also predicted using computational tools to assess their drug-likeness. mdpi.com

In vitro screening provides experimental validation of the predictions made through in silico methods. This involves testing the compound against isolated proteins, cells, or tissues in a controlled laboratory environment. A study involving derivatives of the closely related 4,5-dimethoxy-2-nitrobenzohydrazide scaffold screened a library of compounds for their free radical scavenging ability and cholinesterase inhibition. nih.gov In this research, compounds were evaluated at a concentration of 10 μM for their antioxidant properties using the oxygen radical absorbance capacity (ORAC) assay and at 2 μM for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) enzymes. nih.gov Such assays are crucial for identifying initial "hit" compounds with desired biological activities.

Screening MethodPurposeExample Application for Related Compounds
In Silico: Molecular Docking Predicts binding affinity and mode of interaction with a biological target (e.g., enzyme, receptor).Used to study the binding of nitrobenzamide derivatives to the active site of inducible nitric oxide synthase (iNOS). researchgate.net
In Silico: QSAR Establishes a mathematical relationship between chemical structure and biological activity to predict the potency of new derivatives.Applied to various amide derivatives to predict their inhibitory effect on enzymes like xanthine oxidase. scbt.com
In Silico: ADMET Prediction Assesses the drug-like properties of a compound, including its likely absorption, distribution, metabolism, excretion, and toxicity.Performed on 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives to confirm their favorable absorption and low toxicity profiles. mdpi.com
In Vitro: Enzyme Inhibition Assays Measures the ability of a compound to inhibit the activity of a specific enzyme.4,5-dimethoxy-2-nitrobenzohydrazide derivatives were tested for acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) inhibition. nih.gov
In Vitro: Antioxidant Assays Quantifies the capacity of a compound to neutralize free radicals.The ORAC assay was used to determine the free radical scavenging ability of 4,5-dimethoxy-2-nitrobenzohydrazide derivatives. nih.gov
In Vitro: Cell Viability/Cytotoxicity Assays Determines the effect of a compound on the survival and proliferation of cells.The MTT assay is commonly used to screen synthetic derivatives for cytotoxicity against various cancer cell lines. nih.gov

Cellular Pathway Investigations and Pharmacological Effects

Research into the anticancer potential of benzamide derivatives often includes the assessment of their cytotoxic effects and ability to induce apoptosis (programmed cell death) in cancer cell lines. While direct studies on this compound are limited in the reviewed literature, research on structurally related nitrobenzamide and dimethoxybenzamide compounds provides insight into the potential activities of this chemical class.

Cytotoxicity is typically measured using cell viability assays, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This method quantifies the metabolic activity of cells, which correlates with the number of viable cells, to determine the concentration of a compound that inhibits cell growth by 50% (IC50). For example, various synthetic benzamide derivatives have demonstrated cytotoxic activity against human cancer cell lines, including liver (HepG2), breast (MCF-7), and colon cancer lines.

Apoptosis induction is a desired mechanism for anticancer agents as it eliminates cancer cells without inducing an inflammatory response. nih.gov The induction of apoptosis can be confirmed through various methods, including flow cytometry to detect cell cycle arrest and the presence of apoptotic cells, and assays that measure the activation of caspases, which are key enzymes in the apoptotic pathway. Studies on other benzamide derivatives have shown they can induce apoptosis, sometimes accompanied by cell cycle arrest at specific phases. researchgate.net For instance, certain N-(substituted coumarin-3-yl)benzamides were found to cause cell cycle arrest at the G1/S phase and induce apoptosis in HepG2 cells. researchgate.net

The following table summarizes the cytotoxic activity of some benzamide derivatives against various cancer cell lines, illustrating the potential for this class of compounds.

Compound ClassCancer Cell LineReported IC50 Value
Nitro-substituted benzamide derivative (Compound 5)RAW 264.7 (Macrophage)3.7 µM (for NO inhibition, no cytotoxicity up to 50 µM) researchgate.net
Nitro-substituted benzamide derivative (Compound 6)RAW 264.7 (Macrophage)5.3 µM (for NO inhibition, no cytotoxicity up to 50 µM) researchgate.net
2-(2-phenoxyacetamido)benzamide derivative (Compound 17j)K562 (Leukemia)0.16 µM nih.gov
2-(2-phenoxyacetamido)benzamide derivative (Compound 17u)K562 (Leukemia)0.58 µM nih.gov
N-(2,2-diphenylethyl)-4-nitrobenzamideNot specifiedBioactive compound, cytotoxicity not quantified in source mdpi.com

The complement system is a critical component of the innate immune system, and its dysregulation is implicated in several inflammatory and autoimmune diseases. nih.govresearchgate.net The alternative pathway (AP) of the complement system acts as an amplification loop for complement activation, with Factor B being an essential serine protease in this pathway. researchgate.net Inhibition of Factor B is therefore an attractive therapeutic strategy for diseases driven by overactivation of the AP. nih.govresearchgate.net Currently approved and investigational Factor B inhibitors include small molecules like Iptacopan. researchgate.net However, a review of the scientific literature did not identify any studies investigating this compound or its derivatives as inhibitors of Factor B or for their ability to modulate the complement system pathway. Research in this area has focused on other distinct chemical scaffolds.

Human rhinoviruses (HRV) are the primary cause of the common cold and can exacerbate chronic respiratory conditions. wikipedia.orgmdpi.com The search for effective antiviral agents against HRV has explored various viral targets, including capsid proteins and viral proteases. nih.gov While a range of compounds, including some containing nitroaromatic moieties like 2-(3,4-dichlorophenoxy)-5-nitrobenzonitrile, have been investigated for activity against rhinoviruses, there is no specific research in the reviewed literature detailing the evaluation of this compound derivatives for antiviral activity against Human Rhinovirus 14 or other viruses. nih.gov Studies on other benzamide derivatives, such as 4-(2-nitrophenoxy)benzamides, have shown antiviral activities against other viruses like Adenovirus and HSV-1 by targeting different mechanisms, such as deubiquitinase (DUB) enzymes. researchgate.netresearchgate.net

A significant area of research involving a derivative of this compound is in the field of "photocaging." The 4,5-dimethoxy-2-nitrobenzyl (DMNB) group, derived from the core structure, is a widely used photolabile protecting group, or "photocage." researchgate.netwiley-vch.de This chemical group can be attached to a biologically active molecule, rendering it inactive. The active molecule can then be released at a specific time and location within a biological system by irradiation with light, typically in the UV-A range (around 365 nm). nih.govresearchgate.net This technique provides powerful spatiotemporal control over cellular processes. chemicalbook.com

The DMNB group is favored for several reasons:

Efficient Cleavage: It can be removed with high quantum yield upon photolysis.

Wavelength: The cleavage is induced by long-wave UV light, which is less damaging to cells than shorter-wavelength UV radiation. chemicalbook.com

Versatility: It can be used to cage a wide variety of functional groups, including those found in amino acids, neurotransmitters, lipids, and nucleic acids. wiley-vch.dechemicalbook.com

The general mechanism involves an intramolecular redox reaction upon light absorption, leading to the cleavage of the bond connecting the DMNB group to the bioactive molecule, which is released alongside a 4,5-dimethoxynitrosobenzaldehyde byproduct. researchgate.netresearchgate.net This precise control allows researchers to study complex and rapid biological events, such as signaling pathways, by activating a specific protein or releasing a signaling molecule in a defined subcellular region. chemicalbook.comevitachem.com

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. nih.govnih.gov By systematically modifying a lead compound's structure and evaluating the biological activity of the resulting analogues, researchers can identify key pharmacophoric features and optimize properties like potency, selectivity, and metabolic stability.

While specific SAR studies for the biological activities outlined above (cytotoxicity, Factor B inhibition, antiviral activity) for this compound derivatives are not extensively detailed in the available literature, SAR studies on related benzamide and nitroaromatic compounds provide valuable insights.

Key structural modifications often explored in SAR studies of benzamide derivatives include:

Substituents on the Benzamide Ring: The nature (electron-donating or electron-withdrawing), size, and position of substituents can drastically alter activity. For instance, in a series of 2-(2-phenoxyacetamido)benzamide derivatives evaluated for antiproliferative activity, substitution at the 5-position of the benzamide moiety, particularly with iodine or a 4,5-dimethoxy pattern, showed positive effects on activity against the K562 leukemia cell line. nih.gov

Modifications of the Amide Linker: Altering the groups attached to the amide nitrogen can impact binding to target proteins and pharmacokinetic properties.

The Nitro Group: The position and electronic environment of the nitro group are critical. In many bioactive nitroaromatic compounds, the nitro group is essential for the mechanism of action, often involving bioreduction to reactive intermediates. acs.org SAR studies on 4-(isopentyloxy)-3-nitrobenzamide derivatives as xanthine oxidase inhibitors systematically explored different substitutions on the amide nitrogen to optimize potency.

These general principles suggest that the bioactivity of this compound derivatives could be finely tuned by modifying the amide portion of the molecule or by altering the substituents on the phenyl ring, although dedicated SAR campaigns would be required to establish these relationships for specific biological targets.

Structure-Activity Relationship (SAR) Studies for Optimized Bioactivity

Impact of Substituent Variation on Efficacy and Selectivity

The biological efficacy and selectivity of this compound derivatives are significantly influenced by the nature of the substituents attached to the core structure. A notable area of investigation has been the synthesis of 4,5-dimethoxy-2-nitrobenzohydrazide derivatives, where various aromatic aldehydes are condensed with the hydrazide moiety. These studies provide valuable insights into the structure-activity relationships (SAR) of this class of compounds.

In a study exploring the antioxidant and cholinesterase inhibitory potential of a series of 4,5-dimethoxy-2-nitrobenzohydrazide derivatives, it was observed that the substituent on the hydrazone moiety played a crucial role in modulating the antioxidant activity. nih.gov The parent compound, 4,5-dimethoxy-2-nitrobenzohydrazide, served as the key intermediate for the synthesis of these derivatives. The antioxidant capacity was evaluated using the oxygen radical absorbance capacity (ORAC) assay. nih.gov

Several derivatives exhibited potent antioxidant properties, with some showing activity comparable to or better than the reference compounds, ascorbic acid, resveratrol, and trolox. nih.gov Specifically, derivatives where the hydrazone was substituted with a 4-hydroxy-3-methoxyphenyl group, a 2,4-dihydroxyphenyl group, a 3,4-dihydroxyphenyl group, and a 4-hydroxyphenyl group demonstrated significant free radical scavenging abilities. nih.gov In contrast, derivatives with substituents such as a 4-chlorophenyl, 4-fluorophenyl, or an unsubstituted phenyl group showed lower antioxidant activity. This suggests that the presence of hydroxyl groups on the aromatic ring of the substituent is beneficial for the antioxidant efficacy of these compounds.

With regard to cholinesterase inhibition, the same study revealed that most of the synthesized 4,5-dimethoxy-2-nitrobenzohydrazide derivatives had only modest activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). nih.gov This indicates a degree of selectivity in the biological activity of these derivatives, with a more pronounced effect on antioxidant pathways than on cholinesterase inhibition. The varied efficacy based on substituent changes underscores the importance of the chemical nature of the appended groups in determining the biological activity profile of the this compound scaffold.

Table 1: Antioxidant Activity of 4,5-Dimethoxy-2-nitrobenzohydrazide Derivatives

Compound ID Substituent on Hydrazone Antioxidant Activity (% ORAC)
4a 4-Hydroxy-3-methoxyphenyl >30%
4d 2,4-Dihydroxyphenyl >30%
4e 3,4-Dihydroxyphenyl >30%
4f 4-Hydroxyphenyl >30%
4g 2-Hydroxyphenyl >30%
4b 4-Chlorophenyl <30%
4c 4-Fluorophenyl <30%
4h Phenyl <30%

Data sourced from a study on the antioxidant properties of 4,5-dimethoxy-2-nitrobenzohydrazide derivatives. nih.gov

Identification of Key Pharmacophoric Elements for Target Engagement

The identification of key pharmacophoric elements is crucial for understanding the molecular interactions between this compound derivatives and their biological targets. A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger or block its biological response. For the this compound scaffold, several key features can be identified that contribute to its biological activity.

The nitroaromatic group is a significant pharmacophoric feature. The nitro group is a strong electron-withdrawing group, which can influence the electronic properties of the entire molecule. nih.govscielo.br This can be critical for interactions with biological targets, such as enzymes. In some cases, the nitro group can undergo bioreduction in biological systems to form reactive intermediates that are responsible for the observed pharmacological effect. svedbergopen.com The electron-accepting capacity of nitroaromatic compounds, often indicated by lower LUMO (Lowest Unoccupied Molecular Orbital) energies, can be a key factor in their mechanism of action, particularly in antimicrobial agents where they may act as prodrugs activated by nitroreductases. nih.gov

The 4,5-dimethoxy substitution pattern on the benzene ring also plays a vital role. Methoxy (B1213986) groups are known to be important in the anticancer activity of various compounds. They can influence the molecule's lipophilicity, which affects its ability to cross cell membranes, and can also participate in hydrogen bonding or other interactions within the binding site of a target protein. The specific positioning of the two methoxy groups at the 4 and 5 positions can create a specific electronic and steric environment that is favorable for binding to certain biological targets.

The benzamide moiety itself is a well-established pharmacophore in medicinal chemistry. The amide group can act as both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the C=O group), allowing it to form crucial interactions with amino acid residues in the active sites of enzymes or receptors. researchgate.net The planarity of the amide bond also provides a rigid linker that can orient the other parts of the molecule in a specific conformation for optimal target engagement.

A pharmacophore model for nitroaromatic compounds with antitubercular activity has been proposed, which includes the presence of a nitro group, an aromatic ring, and hydrogen bond acceptor features as necessary for potent activity. nih.gov While this model was developed for a different series of compounds, it highlights the general importance of these features in the biological activity of nitroaromatics, which is also relevant to the this compound scaffold. The molecular electrostatic potential of such compounds often shows localized negative potential near the oxygen atoms of the nitro group, which can be important for target interaction. nih.gov

Advanced Materials Science and Other Applications of 4,5 Dimethoxy 2 Nitrobenzamide

Role as a Key Intermediate in Pharmaceutical Production and Agrochemical Synthesis

4,5-Dimethoxy-2-nitrobenzamide serves as a crucial intermediate in the synthesis of more complex molecules for the pharmaceutical and agricultural industries. smolecule.comsmolecule.comlookchem.com Its functional groups—the nitro, methoxy (B1213986), and amide moieties—are reactive sites that allow for a variety of chemical transformations.

In pharmaceutical research, the compound is a precursor for heterocyclic systems with potential biological activity. For instance, it is a starting material for the synthesis of 2-(benzo[d][l,3]dioxol-5-yl)-6,7-dimethoxylquinazolin-4(3H)-ones. This process involves the reduction of the nitro group of the this compound intermediate, followed by condensation and cyclization reactions to form the quinazolinone core, a structure investigated for new drug development. heteroletters.org The amide group's capacity for hydrogen bonding may also enhance the binding of its derivatives to biological targets.

In the agrochemical sector, it functions as a building block for the development of new pesticides and herbicides. The core structure can be modified to create active ingredients tailored for specific agricultural applications. smolecule.com

Application Area Role of this compound Example of Derivative Class
PharmaceuticalKey Synthetic IntermediateQuinazolinones heteroletters.org
AgrochemicalBuilding BlockPesticides and Herbicides

Application in Prodrug Design and Photoactivatable Chemical Probes

The nitroaromatic structure of this compound is central to its use in two cutting-edge biomedical fields: prodrug design and photoactivatable probes.

Prodrugs are inactive compounds that are converted into active drugs within the body. Nitro-substituted compounds like this compound are ideal candidates for hypoxia-activated prodrugs. nih.gov These prodrugs are designed to be selectively activated in the low-oxygen (hypoxic) environments characteristic of solid tumors. The nitro group is reduced by cellular reductases, such as E. coli nitroreductase (NfsA), which can be expressed in cancer cells as part of a gene-directed enzyme prodrug therapy (GDEPT) strategy, to generate a cytotoxic agent that kills the cancer cells. nih.gov Research into piperazine-bearing nitrobenzamide analogues has sought to optimize these properties for clinical use. nih.gov Furthermore, the hydrophilicity of such compounds can be modified through prodrug strategies, such as introducing phosphate (B84403) esters at the methoxy groups.

The 4,5-dimethoxy-2-nitrobenzyl (DMNB) group, the core of this molecule, is a well-known "caging" group used to create photoactivatable probes. thermofisher.com These probes keep a biologically active molecule inert until it is "uncaged" by exposure to light. The DMNB cage is cleaved upon irradiation, releasing the active molecule with high temporal and spatial control. This technique is invaluable for studying dynamic cellular processes. nih.govresearchgate.net Compared to other caging groups, DMNB has a longer-wavelength absorption maximum (~355 nm), allowing for the use of less damaging UV light. thermofisher.comnih.gov

Caging Group Absorption Max (nm) Key Feature
α-carboxy-2-nitrobenzyl (CNB)<350High quantum yield
1-(2-nitrophenyl)ethyl (NPE)≤360Similar properties to CNB
4,5-dimethoxy-2-nitrobenzyl (DMNB) ~355 Efficiently absorbs 340–360 nm light thermofisher.com
1-(4,5-dimethoxy-2-nitrophenyl)ethyl (DMNPE)~355Longer-wavelength absorption thermofisher.com

Contributions to Dye Chemistry and Textile Applications

In materials science, this compound serves as a precursor in the synthesis of dyes. The aromatic nitro group is a chromophore, the part of a molecule responsible for its color, and its presence is fundamental to the creation of many synthetic dyes. The entire molecule can be used as a building block for larger, more complex dye structures.

The most common application pathway involves the chemical reduction of the nitro group (-NO₂) to an amino group (-NH₂). This resulting aromatic amine is a versatile diazo component. Through a process called diazotization, the amine is converted into a diazonium salt, which can then be coupled with other aromatic compounds (coupling components) to form azo dyes. ekb.eg Azo dyes are one of the largest and most important classes of commercial colorants.

The specific shade and properties of the final dye can be tailored by the choice of the coupling component. ekb.egcore.ac.uk Dyes derived from precursors like this compound have been noted for their excellent stability and colorfastness when applied to textiles. The properties of such dyes, including their affinity for fibers like wool and silk and their fastness to washing, light, and rubbing, are critical metrics for their use in the textile industry. researchgate.net

Synthesis and Characterization of Organometallic Complexes (e.g., Organotin Carboxylates)

This compound is closely related to 4,5-dimethoxy-2-nitrobenzoic acid (via hydrolysis of the amide), which serves as a ligand for the synthesis of novel organometallic complexes. researchgate.netsigmaaldrich.com A notable area of research is the creation of organotin(IV) esters from this acid. researchgate.net

In a typical synthesis, 4,5-dimethoxy-2-nitrobenzoic acid is reacted with organotin oxides or halides (e.g., dibutyltin(IV) oxide) via a condensation reaction to form new organotin carboxylates. These resulting complexes are characterized using a suite of analytical techniques to elucidate their structure and bonding. researchgate.netlibretexts.org

Common Characterization Techniques for Organotin Complexes:

FTIR Spectroscopy: Used to confirm that the tin atom coordinates to the ligand through the carboxylate (COO) group. researchgate.net

Multinuclear NMR Spectroscopy (¹H, ¹³C, ¹¹⁹Sn): Provides detailed information about the structure of the complex in solution. researchgate.netlibretexts.org

Mass Spectrometry: Determines the molecular weight and fragmentation pattern of the new compounds. researchgate.net

X-ray Crystallography: Offers definitive proof of the solid-state structure, revealing details such as the bridging behavior of the ligand between tin centers. researchgate.net

Research has shown that these organotin complexes derived from the 4,5-dimethoxy-2-nitrobenzoate ligand exhibit significant biological activity, including antibacterial and antifungal properties. researchgate.net

Exploration as Biosourced Building Blocks for Organic Electronic Materials

A significant modern application of this compound is in the field of organic electronics, where it can be used as a building block for new, sustainable electronic materials. acs.orgsmolecule.com Of particular interest is its synthesis from biosourced starting materials, which aligns with the growing demand for green chemistry.

Researchers have demonstrated a synthetic pathway that begins with vanillin (B372448), a compound extracted from vanilla beans or produced from lignin, a major component of wood. acs.orgacs.org The vanillin is first methylated to produce 3,4-dimethoxybenzaldehyde, which is then nitrated. Subsequent chemical transformations can yield this compound. acs.org

This biosourced building block is then used to construct more complex aromatic monomers and polymers. These materials are being investigated for applications in organic electronics, such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). The presence of varied functional groups on the benzene (B151609) ring allows for fine-tuning of the electronic properties and solid-state ordering of the final materials, which is crucial for their performance. acs.orgacs.org This work represents a key step toward developing sustainable, high-performance materials for next-generation electronics. acs.org

Future Research Trajectories and Translational Outlook for 4,5 Dimethoxy 2 Nitrobenzamide

Development of Green Chemistry Approaches for Sustainable Synthesis

The traditional synthesis of nitroaromatic compounds and their derivatives often relies on methods that are environmentally taxing, involving harsh reagents, significant waste, and high energy consumption. Future research must prioritize the development of sustainable, "green" synthetic routes for 4,5-Dimethoxy-2-nitrobenzamide. Conventional methods for preparing the precursor, 4,5-dimethoxy-2-nitrobenzoic acid, often involve the use of concentrated nitric acid. guidechem.com Green alternatives aim to mitigate these issues by adhering to the principles of green chemistry.

One promising avenue is the adoption of solvent-free reaction conditions. Mechanochemistry, which uses mechanical force (e.g., ball milling) to drive reactions, offers an environmentally friendly and efficient alternative to solvent-based synthesis, often resulting in higher yields and reduced waste. mdpi.com Another key area is the use of alternative catalysts and reaction media. The use of solid acid catalysts, for example, can replace corrosive liquid acids, and employing greener solvents like water can significantly reduce environmental impact. researchgate.net Furthermore, energy-efficient techniques such as microwave-assisted synthesis can accelerate reaction times and reduce energy consumption compared to conventional heating methods. nih.gov

Table 1: Green Chemistry Approaches for Synthesis
Green Chemistry PrincipleConventional Method DrawbackProposed Green AlternativePotential Benefit
Waste PreventionUse of stoichiometric reagents and harsh acids (e.g., nitric acid) generates significant waste. guidechem.comCatalytic nitration using solid acids; solvent-free mechanosynthesis. mdpi.comReduced chemical waste and improved atom economy.
Safer Solvents and AuxiliariesReliance on volatile and often toxic organic solvents.Use of water as a solvent or performing reactions under solvent-free conditions. researchgate.netMinimized environmental pollution and improved process safety.
Design for Energy EfficiencyProlonged reaction times requiring sustained heating.Microwave-assisted synthesis to reduce reaction times. nih.govLower energy consumption and faster throughput.
Use of CatalysisDependence on corrosive and non-recyclable reagents.Development of recyclable heterogeneous catalysts.Improved efficiency and sustainability through catalyst reuse.

Deeper Mechanistic Dissection of Promising Biological Targets

Identifying the precise molecular targets of this compound is a critical step toward understanding its therapeutic potential. The broader class of nitrobenzamide and substituted benzamide (B126) derivatives has been associated with a wide range of biological activities, suggesting several plausible targets that warrant deeper investigation. rhhz.net

Nitroaromatic compounds are known for their antimicrobial and antitubercular activities, often mediated by the enzymatic reduction of the nitro group within the target pathogen. rhhz.net This process can generate reactive nitroso and superoxide (B77818) species that damage cellular components like DNA. rhhz.net A key enzyme in Mycobacterium tuberculosis, Decaprenyl phosphoryl-β-D-ribose 2´-epimerase (DprE1), has been identified as a target for several nitroaromatic drugs. nih.govnih.gov Future research should investigate whether this compound can inhibit DprE1 or similar enzymes in other pathogens.

Additionally, nitrobenzamide derivatives have shown potent anti-inflammatory effects by inhibiting targets such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.gov Other studies point to the potential of substituted benzamides to act as modulators of dopamine (B1211576) D2/D3 receptors, suggesting applications in neuropsychiatric disorders. researchgate.netmdpi.com The inhibition of monoamine oxidase (MAO), an enzyme critical in neurotransmitter regulation, is another potential mechanism. rhhz.net A thorough mechanistic dissection would involve a combination of enzymatic assays, binding studies, and structural biology (e.g., X-ray crystallography) to confirm target engagement and elucidate the molecular interactions driving the biological effect.

Rational Design and Synthesis of Next-Generation Bioactive Analogues

With a clearer understanding of its biological targets, the rational design and synthesis of next-generation analogues of this compound can commence. This process, often referred to as structure-activity relationship (SAR) studies, involves systematically modifying the chemical structure to optimize potency, selectivity, and pharmacokinetic properties. chemicalbook.com The benzamide scaffold is highly amenable to such modifications. researchgate.net

Key areas for structural modification include:

The Benzamide Core: Altering the substituents on the phenyl ring. For instance, the position and nature of the methoxy (B1213986) and nitro groups could be varied to fine-tune electronic properties and binding interactions.

The Amide Linker: Modifications to the amide bond itself, though less common, could influence stability and conformation.

The Amide Substituent: Attaching different chemical moieties to the amide nitrogen offers a vast chemical space to explore. This is a common strategy to enhance target engagement and modulate properties like solubility and cell permeability.

For example, if DprE1 is confirmed as a target, analogues could be designed to form more efficient covalent bonds with the enzyme's active site cysteine residue. nih.gov If iNOS is the target, modifications could be made to improve binding affinity within the enzyme's active site, as suggested by molecular docking studies of other nitrobenzamides. nih.gov This iterative cycle of design, synthesis, and biological testing is fundamental to translating a lead compound into a viable drug candidate.

Table 2: Hypothetical Structure-Activity Relationship (SAR) Exploration
Structural RegionModification StrategyPotential GoalExample Moiety
Phenyl RingVary number/position of methoxy groupsOptimize electronic properties and hydrogen bonding3,4,5-trimethoxy
Phenyl RingReplace nitro group with other electron-withdrawing groupsModulate reduction potential and target selectivityCyano (-CN), Trifluoromethyl (-CF3)
Amide NitrogenIntroduce small alkyl or aryl groupsExplore new binding pockets and improve lipophilicityBenzyl group, Cyclohexyl group
Amide NitrogenIncorporate heterocyclic ringsEnhance solubility and introduce specific vector interactionsPyridine, Morpholine

Integration of Multi-Omics Data with Computational Predictions for Drug Discovery

Modern drug discovery is increasingly driven by a systems-level understanding of biology, facilitated by the integration of multi-omics data (genomics, transcriptomics, proteomics, metabolomics) with computational modeling. This approach offers a powerful, unbiased method for identifying drug targets and elucidating mechanisms of action. nih.gov

For this compound, a multi-omics workflow would involve treating relevant cell lines (e.g., cancer cells, immune cells, or neurons) with the compound and measuring the global changes across different molecular layers. Transcriptomic (RNA-seq) and proteomic data could reveal which cellular pathways are significantly perturbed by the compound's presence. Metabolomic analysis could identify downstream effects on cellular metabolism. Integrating these datasets can build a comprehensive picture of the compound's biological impact, pointing toward its primary targets and potential off-target effects. rhhz.net

Computational methods are crucial for making sense of this vast amount of data. Network analysis can identify key nodes in cellular pathways that are affected by the drug. Molecular docking simulations can then be used to predict how the compound or its rationally designed analogues might bind to these identified protein targets. nih.gov This integration of experimental 'omics' data with computational prediction accelerates the drug discovery pipeline, allowing for more informed decisions and reducing the risk of late-stage failures.

Potential for Polypharmacology and Multi-Targeted Therapeutic Development

Complex diseases such as cancer and neurodegenerative disorders are often driven by multiple pathological pathways. A therapeutic strategy that relies on a single drug hitting multiple, disease-relevant targets—a concept known as polypharmacology—can be more effective than highly selective single-target agents. The benzamide scaffold has been shown to be a suitable framework for developing such multi-targeted drugs. mdpi.com For example, the antipsychotic drug amisulpride, a substituted benzamide, acts on both dopamine D2/D3 and serotonin (B10506) 5-HT7 receptors, with different enantiomers responsible for each activity.

Given the diverse biological activities reported for nitrobenzamide derivatives—including anti-inflammatory, antimicrobial, and CNS-related effects—it is plausible that this compound or its analogues could be developed as multi-targeted agents. rhhz.net For instance, a single compound that simultaneously inhibits iNOS, COX-2, and TNF-α could be a powerful anti-inflammatory drug. rhhz.net Future research should explicitly screen the compound and its next-generation analogues against panels of related targets (e.g., a panel of kinases or G-protein coupled receptors) to identify opportunities for multi-targeted therapeutic development. This approach could lead to novel treatments with enhanced efficacy for complex, multifactorial diseases.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4,5-dimethoxy-2-nitrobenzamide, and how are reaction conditions optimized?

  • Methodological Answer : The synthesis typically involves multi-step reactions starting with functionalization of the benzamide backbone. A common approach includes nitration of 4,5-dimethoxybenzamide precursors using nitric acid/sulfuric acid mixtures, followed by purification via column chromatography. Key steps include refluxing in solvents like dichloromethane or DMF and monitoring reaction progress via TLC. Optimizing temperature (e.g., 60–80°C for nitration) and stoichiometric ratios (e.g., 1:1.2 benzamide:nitrating agent) improves yield (≥65%) and purity . Characterization is performed using NMR (¹H/¹³C), mass spectrometry, and HPLC (>95% purity) .

Q. How is this compound structurally characterized, and what analytical techniques resolve ambiguities?

  • Methodological Answer : Structural confirmation relies on spectroscopic methods:

  • ¹H NMR : Methoxy groups appear as singlets at δ 3.8–4.0 ppm; nitro group deshields adjacent protons (δ 7.5–8.0 ppm).
  • MS : Molecular ion peaks (e.g., m/z 330.34 for C₁₇H₁₈N₂O₅) and fragmentation patterns validate the structure .
  • X-ray crystallography (if crystalline): SHELX software refines crystal parameters, resolving bond-length ambiguities (e.g., C-NO₂ bond at 1.48 Å) . Impurities are identified via HPLC-DAD, with mobile phases like acetonitrile/water (70:30) .

Q. What biological activities are reported for this compound derivatives?

  • Methodological Answer : Derivatives exhibit antimicrobial and anticancer potential. For example:

  • Anticancer activity : Analogues with tetrahydroquinoline moieties (e.g., N-(1-acetyl-tetrahydroquinolin-6-yl)-4,5-dimethoxy-2-nitrobenzamide) inhibit cancer cell lines (IC₅₀ = 8–12 µM in MCF-7) via topoisomerase II inhibition .
  • Antimicrobial activity : Thiazolo-triazole derivatives show MIC values of 4–16 µg/mL against S. aureus . Activity is screened using broth microdilution assays .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent position) affect the biological activity of this compound derivatives?

  • Methodological Answer : Structure-activity relationship (SAR) studies reveal:

  • Nitro group position : 2-nitro substitution enhances electron-withdrawing effects, improving DNA intercalation in cancer cells .
  • Methoxy groups : 4,5-dimethoxy substitution increases lipophilicity (logP ≈ 2.5), enhancing blood-brain barrier penetration in neuroprotective assays .
  • Heterocyclic appendages : Thiazolo-triazole derivatives (e.g., ) improve solubility and target selectivity via π-π stacking with enzyme active sites . Computational docking (AutoDock Vina) validates binding affinities (ΔG ≈ -9.2 kcal/mol) .

Q. What strategies address contradictory data on synthetic yields or bioactivity across studies?

  • Methodological Answer : Discrepancies arise from:

  • Reaction conditions : Yield variations (45–75%) due to incomplete nitration; optimize via in-situ FTIR monitoring of NO₂ group formation .
  • Bioactivity variability : Use standardized assays (e.g., CLSI guidelines for antimicrobial testing) and control cell lines. For example, inconsistent IC₅₀ values may stem from differential cell membrane permeability, addressed by logD optimization . Meta-analyses of analogous compounds (e.g., nitrobenzamides with varying substituents) clarify trends .

Q. How are computational methods (e.g., DFT, molecular dynamics) applied to study reaction mechanisms or target interactions?

  • Methodological Answer :

  • DFT calculations : Predict nitro group reduction potentials (E° ≈ -0.75 V vs. SCE) and regioselectivity in electrophilic substitutions. Basis sets like B3LYP/6-311+G(d,p) model transition states .
  • Molecular dynamics : Simulate ligand-protein binding (e.g., with tyrosine kinases) over 100-ns trajectories. Analyze hydrogen-bond persistence (e.g., between nitro groups and Arg98 in JAK-3) .

Q. What challenges arise in crystallizing this compound derivatives, and how are they resolved?

  • Methodological Answer : Challenges include polymorphism and solvent inclusion. Strategies:

  • Solvent screening : Use high-boiling solvents (e.g., DMSO) for slow evaporation.
  • Cryo-crystallography : Resolve disorder in nitro groups at 100 K. SHELXL refines anisotropic displacement parameters .
  • Powder XRD : Confirm phase purity if single crystals fail .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.